molecular formula C13H12N4O2 B2659970 N-(cyanomethyl)-4-methoxy-1-phenyl-1H-pyrazole-3-carboxamide CAS No. 1280907-00-7

N-(cyanomethyl)-4-methoxy-1-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B2659970
CAS No.: 1280907-00-7
M. Wt: 256.265
InChI Key: FNJBBIUSJIUIAB-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-4-methoxy-1-phenyl-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Scientific Research Applications

N-(cyanomethyl)-4-methoxy-1-phenyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some cyanomethyl compounds have been studied for their effects on biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to refer to the relevant safety data sheet (SDS) for detailed information .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-4-methoxy-1-phenyl-1H-pyrazole-3-carboxamide typically involves the reaction of 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid with cyanomethylating agents. One common method is the reaction of the carboxylic acid with cyanomethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: N-(cyanomethyl)-4-methoxy-1-phenyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The cyanomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyrazole derivatives.

Comparison with Similar Compounds

  • N-(cyanomethyl)-4-methoxy-1-phenyl-1H-pyrazole-3-carboxamide can be compared with other pyrazole derivatives such as:
    • 4-methoxy-1-phenyl-1H-pyrazole-3-carboxamide
    • N-(cyanomethyl)-1-phenyl-1H-pyrazole-3-carboxamide
    • 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid

Uniqueness: The presence of the cyanomethyl group in this compound distinguishes it from other similar compounds. This functional group can impart unique chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(cyanomethyl)-4-methoxy-1-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-19-11-9-17(10-5-3-2-4-6-10)16-12(11)13(18)15-8-7-14/h2-6,9H,8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJBBIUSJIUIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1C(=O)NCC#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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